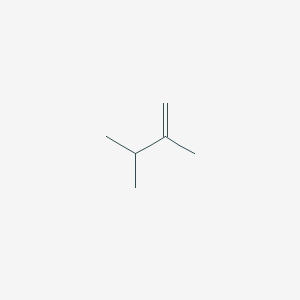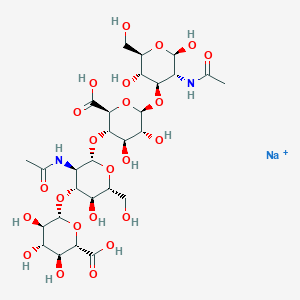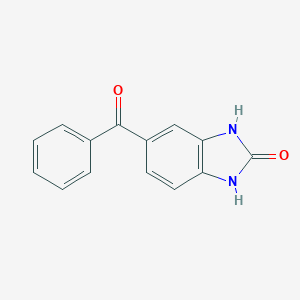
9,10-Bis(3,5-dihidroxi fenil) antraceno
Descripción general
Descripción
9,10-Bis(3,5-dihydroxyphenyl)anthracene: is an organic compound with the molecular formula C26H18O4. It is known for its unique structure, which consists of an anthracene core substituted with two 3,5-dihydroxyphenyl groups.
Aplicaciones Científicas De Investigación
Chemistry: 9,10-Bis(3,5-dihydroxyphenyl)anthracene is used as a building block in the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Biology and Medicine: While specific biological applications are less documented, compounds with similar structures have been studied for their potential antioxidant and anticancer properties .
Industry: In the industrial sector, 9,10-Bis(3,5-dihydroxyphenyl)anthracene is used in the development of advanced materials for electronic devices, including flexible displays and solar cells .
Mecanismo De Acción
Mode of Action
It has been observed that the compound forms intermolecular o–h· · ·n hydrogen bondings . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.
Action Environment
The action of 9,10-Bis(3,5-dihydroxyphenyl)anthracene may be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid moisture . These conditions suggest that the compound’s stability, efficacy, and action could be affected by factors such as oxygen levels and humidity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(3,5-dihydroxyphenyl)anthracene typically involves a multi-step process. One common method includes the condensation of anthracene-9,10-dione with 3,5-dihydroxybenzaldehyde in the presence of a base, followed by reduction . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for 9,10-Bis(3,5-dihydroxyphenyl)anthracene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Bis(3,5-dihydroxyphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phenolic derivatives.
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
9,10-Bis(4-hydroxyphenyl)anthracene: Similar structure but with hydroxyl groups in different positions, affecting its electronic properties.
Uniqueness: 9,10-Bis(3,5-dihydroxyphenyl)anthracene is unique due to the specific positioning of the hydroxyl groups, which enhances its reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring precise electronic and photonic properties .
Propiedades
IUPAC Name |
5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16/h1-14,27-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBBWVMITMIXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453237 | |
| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153715-08-3 | |
| Record name | 9,10-Bis(3,5-dihydroxyphenyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)


![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)




![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)


